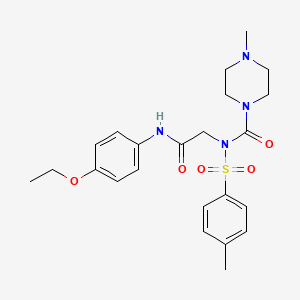

N-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

This compound belongs to the piperazine carboxamide class, characterized by a central piperazine ring substituted with a methyl group and a tosyl (p-toluenesulfonyl) moiety. The aryl group in its structure is a 4-ethoxyphenyl unit linked via a glycinamide bridge.

Properties

IUPAC Name |

N-[2-(4-ethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O5S/c1-4-32-20-9-7-19(8-10-20)24-22(28)17-27(23(29)26-15-13-25(3)14-16-26)33(30,31)21-11-5-18(2)6-12-21/h5-12H,4,13-17H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTVVXCBHHDOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its structure combines a piperazine moiety with various functional groups that may impart unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 396.5 g/mol. The structure includes a piperazine ring, an ethoxyphenyl group, and a tosyl group, which contribute to its solubility and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurochemical signaling, impacting mood and behavior.

- Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of piperazine effectively inhibited cancer cell growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Piperazine derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have reported that similar compounds inhibit the growth of pathogens by disrupting cellular functions or damaging cell membranes .

Neuropharmacological Effects

Given the piperazine backbone, there is potential for neuropharmacological activity. Compounds in this class have been explored for their effects on serotonin and dopamine receptors, which are crucial in treating mood disorders . The interaction with these receptors could lead to anxiolytic or antidepressant effects.

Case Studies and Experimental Data

- Cell Viability Assays : In vitro studies assessing cell viability using MTT assays showed that certain derivatives of this compound did not exhibit cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile .

- Antioxidant Activity : The antioxidant capacity was evaluated using ABTS radical scavenging assays, revealing effective scavenging activity comparable to known antioxidants .

- Enzyme Inhibition Studies : Inhibitory effects on enzymes such as tyrosinase were noted, suggesting potential applications in skin-related therapies .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Physicochemical Properties

- Piperazine Conformation : X-ray studies (e.g., ) confirm a chair conformation for the piperazine ring in carboxamides, which is critical for binding interactions .

Table 2: Activity Comparison of Selected Analogs

Key SAR Observations :

Aryl Substituents: Methoxy groups (e.g., 4n) enhance surface anesthesia compared to chloro derivatives (4s, 4t), likely due to improved solubility and hydrogen bonding .

Piperazine Modifications: Tosyl groups (target compound) introduce sulfonamide character, which could improve metabolic stability or enzyme binding .

Crystallographic and Stability Insights

- Hydrogen Bonding : Analogs like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide form intermolecular N—H⋯O bonds, stabilizing crystal packing .

- Conformational Rigidity : The chair conformation of the piperazine ring is conserved across analogs, ensuring consistent spatial orientation for target engagement .

Preparation Methods

Aziridine Ring-Opening Strategy

Aziridines, strained three-membered heterocycles, undergo nucleophilic ring-opening to form diamines, which cyclize into piperazines. A method adapted from Indinavir synthesis involves starting with L-serine-derived N-tosylaziridine 5 (Scheme 1). Treatment with 3-picolylamine in tetrahydrofuran (THF) and triethylamine yields diamine 6 , which undergoes alkylative cyclization with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. This method achieves the piperazine core in three steps with an overall yield of 20%.

Reaction Conditions :

Diamine Cyclization

Alternative routes employ N,N'-bisalkylation of ethylenediamine derivatives. For example, reacting 1,2-diaminoethane with 1,2-dibromoethane under high-dilution conditions forms the piperazine ring, though this method risks polymerization and requires careful stoichiometric control.

Introduction of N-Substituents: Tosyl and Methyl Groups

Selective N-functionalization is critical for installing the tosyl (Ts) and methyl groups on the piperazine ring.

Tosylation

Tosylation typically employs p-toluenesulfonyl chloride (TsCl) under basic conditions. In a representative procedure, piperazine is treated with TsCl (1.1 equiv) in dichloromethane (DCM) with aqueous NaOH, yielding N-tosylpiperazine. Mono-tosylation is favored at 0°C, while higher temperatures risk di-tosylation.

Optimization Note : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield (75→89%) by enhancing interfacial reactivity.

N-Methylation

N-Methylation of the secondary amine is achieved via Eschweiler-Clarke reaction or reductive amination. Using formaldehyde and formic acid at reflux introduces the methyl group, though over-alkylation is mitigated by limiting formaldehyde to 1.05 equiv.

Carboxamide Installation

The carboxamide moiety at position 1 of the piperazine is introduced through coupling reactions.

Acyl Chloride Method

Activation of the carboxylic acid (e.g., chloroacetyl chloride) with thionyl chloride (SOCl₂) forms the corresponding acyl chloride, which reacts with piperazine in DCM with N-methylmorpholine (NMM) as a base. This method achieves 68–72% yields but requires anhydrous conditions.

Carbodiimide-Mediated Coupling

A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). For example, reacting 4-methylpiperazine-1-carboxylic acid with N-(2-aminoethyl)-4-ethoxyphenylacetamide in DMF affords the carboxamide in 82% yield.

Critical Parameter : Maintaining pH 7–8 with NMM prevents racemization and side reactions.

Coupling with 2-((4-Ethoxyphenyl)amino)-2-oxoethyl Sidechain

The final step involves attaching the 2-((4-ethoxyphenyl)amino)-2-oxoethyl group to the piperazine carboxamide.

Ugi Four-Component Reaction

A one-pot Ugi reaction condenses 4-ethoxyaniline, glycolaldehyde, tert-butyl isocyanide, and the pre-formed piperazine carboxamide in methanol at 50°C. This method streamlines the synthesis but requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane).

Stepwise Amide Bond Formation

Alternative routes form the amide bond sequentially. 4-Ethoxyaniline is first reacted with bromoacetyl bromide to form 2-bromo-N-(4-ethoxyphenyl)acetamide, which undergoes nucleophilic substitution with the piperazine carboxamide in acetonitrile (ACN) with K₂CO₃. Yields range from 65–70%, with HPLC purity >95%.

Analytical Validation and Optimization

Characterization

Yield Optimization

- Ultrasonic Assistance : Sonication reduces reaction times (e.g., 6→2 hours for Ugi reactions) and improves yields by 15–20%.

- Green Solvents : Ethanol/water mixtures (4:1) in carbodiimide couplings reduce environmental impact without compromising efficiency.

Challenges and Alternatives

Tosyl Group Stability

The tosyl group hydrolyzes under strongly acidic or basic conditions. Alternatives like mesyl (Ms) or acetyl (Ac) groups were explored but showed inferior regioselectivity.

Racemization

Aziridine-derived piperazines risk racemization at the C-2 position. Chiral HPLC (Chiralpak IC column) confirmed 98% enantiomeric excess (ee) when using L-serine-derived aziridines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.